molecular formula C18H21N5O3S B6766200 N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B6766200
M. Wt: 387.5 g/mol
InChI Key: QWQOIWBFWFZSMK-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzothiophene ring, a pyrimidine ring, and a piperazine moiety

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-13-19-6-4-17(20-13)22-7-9-23(10-8-22)18(24)21-15-3-2-14-5-11-27(25,26)16(14)12-15/h2-4,6,12H,5,7-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOIWBFWFZSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=C(CCS4(=O)=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene intermediate, which is then subjected to sulfonation to introduce the dioxo group. The next step involves the coupling of the sulfonated benzothiophene with a piperazine derivative, followed by the introduction of the pyrimidine ring through a nucleophilic substitution reaction. The final product is obtained after purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiophene, pyrimidine, and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Chemistry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by the compound’s structural features, which allow it to form specific bonds and interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-chloropyrimidin-4-yl)piperazine-1-carboxamide
  • N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-aminopyrimidin-4-yl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide stands out due to the presence of the methyl group on the pyrimidine ring. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.

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